molecular formula C23H23ClN2O5 B10783635 2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate

2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate

Cat. No.: B10783635
M. Wt: 442.9 g/mol
InChI Key: OOHVXDUNWCMZCI-WLHGVMLRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate involves multiple steps. The starting materials typically include dibenzoxepin derivatives and 4-methylpiperazine. The reaction conditions often require the presence of a chlorinating agent to introduce the chlorine atom at the 2-position of the dibenzoxepin ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted dibenzoxepin derivatives .

Scientific Research Applications

2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate is widely used in scientific research due to its high affinity for dopamine D4 receptors . Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies involving neurotransmitter receptors and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate can be compared with other dopamine receptor ligands, such as:

The uniqueness of this compound lies in its high specificity for dopamine D4 receptors, making it a valuable tool for studying the role of these receptors in various biological and medical contexts .

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OOHVXDUNWCMZCI-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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